1-[(Naphthalen-2-yl)oxy]propan-1-ol
Description
1-[(Naphthalen-2-yl)oxy]propan-1-ol is a secondary alcohol featuring a naphthalene moiety substituted at the 2-position via an ether linkage to the propanol chain. The hydroxyl group resides on the terminal carbon (C1) of the propane backbone. This structural configuration imparts distinct physicochemical properties, including moderate polarity due to the hydroxyl group and aromatic hydrophobicity from the naphthalene system.
Properties
CAS No. |
89360-33-8 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-naphthalen-2-yloxypropan-1-ol |
InChI |
InChI=1S/C13H14O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3 |
InChI Key |
SUWBRDNXWOBCOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Naphthalen-2-yl)oxy]propan-1-ol typically involves the reaction of naphthol with an appropriate propanol derivative under basic conditions. A common method includes the Williamson ether synthesis, where naphthol is deprotonated using a strong base such as sodium hydride, followed by reaction with 1-bromopropanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Naphthalen-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield naphthol and propanol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Naphthalen-2-yl-propanone.
Reduction: Naphthalen-2-yl-propane.
Substitution: Naphthol and propanol derivatives.
Scientific Research Applications
1-[(Naphthalen-2-yl)oxy]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-2-yl)oxy]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can intercalate with aromatic amino acids in proteins, while the propanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 1-[(Naphthalen-2-yl)oxy]propan-1-ol, with key differences in substituent positions, functional groups, and applications:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Substituent Position Effects :
- Naphthalen-2-yl derivatives (e.g., this compound) exhibit distinct electronic effects compared to naphthalen-1-yl analogs due to differences in aromatic ring electron density. For example, 2-(naphthalen-1-yl)propan-1-ol lacks the ether oxygen, reducing its polarity .
- Silyl-protected derivatives (e.g., tert-butyldimethylsilyl ethers) show enhanced stability in synthetic routes, enabling efficient C–N bond formation .
Functional Group Influence: Amino-substituted analogs (e.g., 1-(diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol) demonstrate increased basicity, broadening their utility in pH-sensitive reactions . Hydroxyl-containing compounds (e.g., the target compound) exhibit hydrogen-bonding capabilities, impacting solubility and crystallinity, as seen in naphthalen-1-ylmethanol’s crystal structure .
Biological Activity :
- Carbamate derivatives of naphthalen-2-yl groups (e.g., 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate) show antimicrobial activity (MICs = 21–42 µM against MRSA), suggesting that hydroxyl-to-carbamate modifications enhance bioactivity .
- Simpler alcohols like the target compound may lack comparable antimicrobial potency but serve as precursors for active derivatives.
Synthetic Methods: Eco-friendly iron-catalyzed etherification (e.g., reactions of 1-(naphthalen-2-yl)ethanol with primary alcohols) achieves moderate-to-high yields (58–88%), highlighting sustainable routes for related compounds . Stereospecific synthesis (e.g., (S)-1-(naphthalen-2-yl)propan-1-ol) underscores the importance of chiral resolution in medicinal chemistry .
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